molecular formula C8H17B B3048165 1-Bromo-5,5-dimethylhexane CAS No. 15898-91-6

1-Bromo-5,5-dimethylhexane

Cat. No. B3048165
CAS RN: 15898-91-6
M. Wt: 193.12 g/mol
InChI Key: QVJRTJIUPXFNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5,5-dimethylhexane is an organic compound with the molecular formula C8H17Br . It is also referred to as 1-Bromo-2,2,6,6-tetramethylheptane . This compound belongs to the class of haloalkanes and is frequently used as a reactive intermediate in organic synthesis due to its unique functional properties .


Synthesis Analysis

The synthesis of 1-Bromo-5,5-dimethylhexane can be achieved through the bromination of alkenes . A direct 1,2-dibromination of alkenes with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source can proceed under mild reaction conditions without the use of a catalyst and an external oxidant .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5,5-dimethylhexane consists of a hexane chain with two methyl groups attached to the fifth carbon and a bromine atom attached to the first carbon . The average mass of the molecule is 193.125 Da .


Chemical Reactions Analysis

As a haloalkane, 1-Bromo-5,5-dimethylhexane can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . It can also participate in elimination reactions to form alkenes .

Scientific Research Applications

Organic Synthesis

1-Bromo-5,5-dimethylhexane is widely used as an intermediate in organic synthesis. Its bromine atom makes it a versatile alkylating agent, facilitating the introduction of the 5,5-dimethylhexyl group into various organic molecules. This compound is particularly useful in the synthesis of complex organic structures, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-5,5-dimethylhexane serves as a building block for the synthesis of bioactive compounds. Its unique structure allows for the creation of novel drug candidates with potential therapeutic effects. Researchers utilize this compound to explore new treatments for diseases by modifying its structure to enhance biological activity and reduce toxicity .

Material Science

1-Bromo-5,5-dimethylhexane is employed in the development of advanced materials. Its incorporation into polymer chains can improve the physical properties of the resulting materials, such as thermal stability and mechanical strength. This makes it valuable in the production of high-performance plastics and composites used in various industrial applications .

Chemical Engineering

In chemical engineering, 1-Bromo-5,5-dimethylhexane is used as a reagent in the synthesis of specialty chemicals. Its reactivity with different functional groups allows for the creation of customized chemical products tailored to specific industrial needs. This includes the production of surfactants, lubricants, and other performance-enhancing additives .

Environmental Science

Researchers in environmental science utilize 1-Bromo-5,5-dimethylhexane to study the behavior and fate of brominated compounds in the environment. Its properties make it a suitable model compound for investigating the degradation pathways and environmental impact of brominated organic pollutants. This research is crucial for developing strategies to mitigate the effects of these pollutants .

Analytical Chemistry

In analytical chemistry, 1-Bromo-5,5-dimethylhexane is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it an ideal candidate for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of measurements in chemical analysis .

Mechanism of Action

The mechanism of action of 1-Bromo-5,5-dimethylhexane in chemical reactions typically involves the bromine atom acting as a leaving group. In nucleophilic substitution reactions, for example, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond .

properties

IUPAC Name

1-bromo-5,5-dimethylhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRTJIUPXFNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634340
Record name 1-Bromo-5,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,5-dimethylhexane

CAS RN

15898-91-6
Record name 1-Bromo-5,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5,5-dimethylhexane
Reactant of Route 2
Reactant of Route 2
1-Bromo-5,5-dimethylhexane
Reactant of Route 3
Reactant of Route 3
1-Bromo-5,5-dimethylhexane
Reactant of Route 4
Reactant of Route 4
1-Bromo-5,5-dimethylhexane
Reactant of Route 5
Reactant of Route 5
1-Bromo-5,5-dimethylhexane
Reactant of Route 6
Reactant of Route 6
1-Bromo-5,5-dimethylhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.